molecular formula C14H18N2O6S B3952606 ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate

ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate

Cat. No. B3952606
M. Wt: 342.37 g/mol
InChI Key: KGRYPXNHBWXIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate, also known as NPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. NPPB belongs to the class of sulfonamide compounds and has been used as a research tool to investigate the mechanism of action of various ion channels and transporters.

Mechanism of Action

Ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate blocks the activity of ion channels and transporters by binding to specific sites on their protein structure. The exact binding site and mechanism of action of this compound vary depending on the ion channel or transporter being studied. For example, this compound blocks the activity of ClC-2 by binding to a specific site within the channel pore, whereas it inhibits the activity of CFTR by binding to a site outside the channel pore.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound inhibits the activity of CFTR, which is a chloride ion channel responsible for fluid secretion in various tissues, such as the lung, pancreas, and intestine. Inhibition of CFTR activity by this compound leads to a decrease in fluid secretion and has been used to study the role of CFTR in various diseases, such as cystic fibrosis.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate has several advantages as a research tool. It is a selective blocker of ion channels and transporters, which allows for the specific investigation of their role in various physiological processes. This compound is also easy to synthesize and has a high purity, which makes it suitable for use in various lab experiments.
However, there are also some limitations to the use of this compound. For example, this compound has been shown to have off-target effects on some ion channels, such as TRPV1 and TRPV3. This can lead to the misinterpretation of experimental results and requires careful consideration when designing experiments using this compound.

Future Directions

There are several future directions for the use of ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate in scientific research. One potential application is the investigation of the role of ion channels and transporters in various diseases, such as cystic fibrosis, hypertension, and pain. This compound can also be used to study the interaction between ion channels and transporters and other signaling pathways, such as calcium signaling and protein kinase activation. Additionally, the development of new derivatives of this compound with improved selectivity and potency could lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been used as a research tool to investigate the mechanism of action of various ion channels and transporters and has several advantages as a research tool. However, there are also some limitations to the use of this compound, and careful consideration is required when designing experiments using this compound. There are several future directions for the use of this compound in scientific research, and its potential applications in various areas of study make it a promising research tool for the investigation of ion channels and transporters.

Scientific Research Applications

Ethyl 1-[(4-nitrophenyl)sulfonyl]-3-piperidinecarboxylate has been widely used as a research tool to investigate the mechanism of action of various ion channels and transporters. It has been shown to selectively block the activity of several ion channels, including ClC-2, CFTR, and TRPV4. This compound has also been used to study the role of ion channels and transporters in various physiological processes, such as fluid secretion, pain sensation, and regulation of blood pressure.

properties

IUPAC Name

ethyl 1-(4-nitrophenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-4-3-9-15(10-11)23(20,21)13-7-5-12(6-8-13)16(18)19/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRYPXNHBWXIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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